N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with various functional groups, including methoxy, methyl, and carboxamide groups
Preparation Methods
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction followed by N-furoylation . The reaction conditions often involve the use of deep eutectic solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups, using reagents like sodium methoxide or methyl iodide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological processes and pathways.
Industry: It is used in the production of new materials and as an important precursor for more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its bioactive effects. For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels and signaling pathways . Additionally, its interaction with cellular receptors and enzymes can modulate various biological processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.
3,4-Dimethoxyphenylacetic acid:
Pyrazoline derivatives: These compounds share some structural similarities and exhibit various biological activities, including neurotoxic potentials and effects on enzyme activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting bioactive properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-16-7-10-18(11-8-16)28-21-5-4-6-22(29)19(21)14-20(26(28)31)25(30)27-15-17-9-12-23(32-2)24(13-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRMSZXPIBRQMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC)C(=O)CCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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